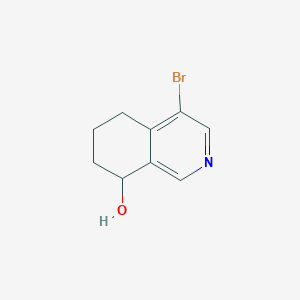

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUCFCDXBSONNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CN=CC(=C2C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 Bromo 5,6,7,8 Tetrahydroisoquinolin 8 Ol

Reactions at the Hydroxyl Moiety of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL

The secondary hydroxyl group at the C-8 position is a key functional handle for a variety of chemical transformations, including esterification, etherification, and nucleophilic substitution reactions.

Esterification and Etherification Studies

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to introduce a wide range of functional groups. Standard esterification conditions can be applied to this compound. These methods typically involve the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640).

In a typical laboratory setting, the reaction with an acyl chloride or anhydride would be carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield 4-bromo-8-acetoxy-5,6,7,8-tetrahydroisoquinoline. The use of a chiral catalyst or resolving agent could be employed to achieve enantioselective esterification, which is of significant interest in medicinal chemistry.

Etherification: The synthesis of ether derivatives from the C-8 hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. This approach allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For example, reaction with methyl iodide after deprotonation would yield 4-bromo-8-methoxy-5,6,7,8-tetrahydroisoquinoline.

Nucleophilic Substitutions and Condensation Reactions Involving the Hydroxyl Group

The hydroxyl group at the benzylic C-8 position can be a target for nucleophilic substitution, although it is a poor leaving group. thieme-connect.comlibretexts.org Activation is typically required to facilitate its displacement. thieme-connect.comlibretexts.org Protonation of the hydroxyl group under acidic conditions converts it into a better leaving group (water), enabling substitution by various nucleophiles. libretexts.org Lewis acids can also be employed to promote this transformation. thieme-connect.com

The benzylic nature of the alcohol suggests that SN1-type reactions may proceed through a stabilized carbocation intermediate. Alternatively, conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, would allow for SN2 displacement by a wide range of nucleophiles with inversion of stereochemistry if the carbon center is chiral.

Condensation Reactions: The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, allows for its participation in condensation reactions. Intramolecular condensation could potentially lead to the formation of new heterocyclic ring systems. For instance, under appropriate conditions, the molecule could undergo cyclization reactions, although this would depend on the relative positioning of the reacting groups and the flexibility of the tetrahydroisoquinoline ring. Intermolecular condensation reactions with other bifunctional molecules can also be envisioned, leading to the formation of polymeric materials or more complex molecular architectures.

Transformations Involving the Bromine Substituent at C-4 Position

The bromine atom at the C-4 position of the pyridine ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Arylation)

The bromine substituent is well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of carbon-carbon bonds. fishersci.co.uklibretexts.org This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-4 position.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or boronic ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on this compound are not extensively documented, the reactivity of similar bromo-substituted tetrahydroquinolines and isoquinolines in Suzuki-Miyaura couplings has been reported. ontosight.airesearchgate.net These studies provide a strong basis for the expected reactivity of the target compound. A variety of arylboronic acids can be employed to synthesize a library of 4-aryl-5,6,7,8-tetrahydroisoquinolin-8-ol derivatives.

Below is a table illustrating the potential outcomes of Suzuki-Miyaura coupling with this compound using various arylboronic acids, based on known transformations of similar substrates.

| Arylboronic Acid | Potential Product |

| Phenylboronic acid | 4-Phenyl-5,6,7,8-tetrahydroisoquinolin-8-ol |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5,6,7,8-tetrahydroisoquinolin-8-ol |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)-5,6,7,8-tetrahydroisoquinolin-8-ol |

| 2-Thienylboronic acid | 4-(2-Thienyl)-5,6,7,8-tetrahydroisoquinolin-8-ol |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of the isoquinoline (B145761) system is another potential avenue for derivatization at the C-4 position. youtube.com In general, SNAr reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.com The electronegative nitrogen atom in the isoquinoline ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

However, for SNAr to occur readily at the C-4 position with bromine as the leaving group, the presence of additional activating groups on the ring would likely be necessary. The reaction would involve the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the bromide ion to restore aromaticity. youtube.com While less common than cross-coupling reactions for aryl bromides, under specific conditions with strong nucleophiles, SNAr could provide an alternative route for functionalization.

Reactivity at the Nitrogen Heteroatom of the Tetrahydroisoquinoline Ring

The secondary amine nitrogen in the tetrahydroisoquinoline ring is nucleophilic and represents a common site for functionalization through alkylation and acylation reactions.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds under basic conditions to neutralize the acid formed. For example, reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate would yield N-benzyl-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. Reductive amination is another powerful method for N-alkylation, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides, usually in the presence of a base. researchgate.net This reaction leads to the formation of the corresponding N-acyl derivatives (amides). For instance, treatment with benzoyl chloride would afford N-benzoyl-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. These amide derivatives are often more stable and crystalline than the parent amines, facilitating purification and characterization. The electronic properties of the nitrogen atom are significantly altered upon acylation, which can influence the reactivity of other parts of the molecule.

N-Alkylation and N-Acylation Reactions

The secondary amine of the tetrahydroisoquinoline nucleus is amenable to both N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents at the nitrogen atom.

N-Alkylation

N-alkylation of tetrahydroisoquinolines can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net This reaction introduces an alkyl group onto the nitrogen atom, modifying the steric and electronic properties of the molecule. For instance, the reaction with benzyl bromide would yield the corresponding N-benzyl derivative. While specific examples with this compound are not extensively documented, the general reactivity of the tetrahydroisoquinoline core suggests that this reaction is feasible. The choice of base and solvent is crucial to control the reaction and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of Hünig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been reported to be highly effective and tolerant of various functional groups. researchgate.net This method could potentially be applied to this compound to achieve efficient N-alkylation.

N-Acylation

N-acylation of the tetrahydroisoquinoline nitrogen can be readily accomplished using acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an acyl group, forming an amide linkage. This transformation is significant as N-acyl tetrahydroisoquinoline derivatives have been investigated for various biological activities. nih.gov The reaction typically proceeds under basic conditions or in the presence of a scavenger for the acid byproduct.

For example, reaction with acetyl chloride in the presence of a suitable base would yield N-acetyl-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol. The presence of the electron-withdrawing bromine atom might slightly decrease the nucleophilicity of the nitrogen atom, but the reaction is generally expected to proceed efficiently under standard acylation conditions.

| Reagent Class | Specific Reagent Example | Expected Product Type |

| Alkyl Halide | Benzyl Bromide | N-Alkyl-tetrahydroisoquinoline |

| Acyl Chloride | Acetyl Chloride | N-Acyl-tetrahydroisoquinoline |

| Acid Anhydride | Acetic Anhydride | N-Acyl-tetrahydroisoquinoline |

Formation of N-Substituted Tetrahydroisoquinolines

The formation of N-substituted tetrahydroisoquinolines is a key strategy for modifying the properties of the parent compound. Beyond simple N-alkylation and N-acylation, other methods can be employed to introduce a diverse array of substituents at the nitrogen atom.

Reductive amination is a powerful method for the formation of N-substituted amines. While typically used for the synthesis of the tetrahydroisoquinoline core itself, it can also be adapted for the N-functionalization of a pre-existing tetrahydroisoquinoline. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Furthermore, the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved through a multi-step sequence involving the reductive amination of a substituted benzaldehyde (B42025) with an aniline, followed by further transformations to construct the tetrahydroisoquinoline ring. nih.gov Although this method does not directly N-arylate a pre-formed tetrahydroisoquinoline, it highlights a synthetic strategy towards this class of compounds.

The table below summarizes the types of N-substituents that can be introduced and the general synthetic methods.

| N-Substituent Type | General Synthetic Method |

| Alkyl | N-Alkylation with alkyl halides |

| Acyl | N-Acylation with acyl chlorides or anhydrides |

| Aryl | Multi-step synthesis from precursors |

Ring System Modifications and Skeletal Rearrangements of this compound

While derivatization of the nitrogen atom is a common strategy, modifications to the carbon skeleton of the tetrahydroisoquinoline ring system can lead to novel molecular scaffolds. Information on such transformations for this compound is scarce in the scientific literature. However, general principles and reactions documented for other tetrahydroisoquinoline derivatives can provide insights into potential transformations.

Ring Expansion

Ring expansion of tetrahydroisoquinolines to form benzoazocines has been reported. acs.org One method involves the reaction of substituted tetrahydroisoquinolines with activated alkynes, proceeding through a proposed zwitterionic intermediate that undergoes rearrangement. acs.org Another approach involves the intramolecular nucleophilic aromatic substitution of metallated nitriles tethered to the tetrahydroisoquinoline core, leading to doubly benzo-fused medium-ring lactams. researchgate.net The applicability of these methods to this compound would depend on the compatibility of the reagents with the bromo and hydroxyl functionalities.

Ring Contraction

A visible light-mediated ring contraction of α-acylated tetrahydroisoquinolines has been described, yielding amino indane scaffolds. acs.org This photochemical transformation proceeds through a Norrish type II 1,5-hydrogen atom transfer followed by C-N bond fragmentation. acs.org For this to be applied to this compound, the molecule would first need to be N-acylated with a suitable chromophore.

Skeletal Rearrangements

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are classic transformations in organic chemistry involving carbocation intermediates. nih.gov While not commonly reported for the tetrahydroisoquinoline skeleton itself, such rearrangements could potentially be induced under specific acidic conditions, particularly if a carbocation can be generated at a suitable position on the saturated ring. The presence of the hydroxyl group at the 8-position could potentially participate in or direct such rearrangements upon protonation and loss of water. However, no specific examples of such rearrangements for this particular ring system have been found in the reviewed literature.

It is important to note that the presence of the bromine atom on the aromatic ring and the hydroxyl group on the aliphatic ring would likely influence the course of any attempted ring system modification or skeletal rearrangement. These substituents could affect the electronic properties of the molecule, the stability of intermediates, and the regioselectivity of the reactions. Further research is required to explore these potential transformations for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 5,6,7,8 Tetrahydroisoquinolin 8 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local chemical environment of atoms within a molecule.

High-Resolution 1H and 13C NMR Analysis for Proton and Carbon Environments

High-resolution 1H and 13C NMR spectroscopy are the cornerstone of structural analysis for organic molecules. These techniques allow for the identification and differentiation of proton and carbon atoms based on their distinct chemical shifts, signal multiplicities (splitting patterns), and integration values.

For 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL, the 1H NMR spectrum would be expected to display signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the saturated tetrahydroisoquinoline core, specifically the methylene (B1212753) groups at positions 5, 6, and 7, and the methine proton at position 8, would resonate in the upfield region. The hydroxyl proton at position 8 would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The 13C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic and pyridine rings would be observed in the δ 110-160 ppm range. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity. The sp3-hybridized carbons of the saturated ring (C5, C6, C7, and C8) would appear at higher field strengths. The carbon bearing the hydroxyl group (C8) would be deshielded compared to the other saturated carbons.

Hypothetical 1H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H-1 | ~8.2 | s | - |

| H-3 | ~7.5 | s | - |

| H-5 | ~2.8-3.0 | m | - |

| H-6 | ~1.9-2.1 | m | - |

| H-7 | ~2.0-2.2 | m | - |

| H-8 | ~4.8-5.0 | t | ~6.0 |

Hypothetical 13C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-1 | ~150 |

| C-3 | ~140 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~30 |

| C-6 | ~25 |

| C-7 | ~35 |

| C-8 | ~65 |

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule and for determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C5, C6, C7, and C8, confirming the structure of the saturated ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the protons on C5 to C4a and C8a, and from H-1 to C3 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For example, NOESY could help determine the relative orientation of the hydroxyl group at C8 with respect to the adjacent protons.

15N NMR Applications for Nitrogen-Containing Moieties

15N NMR spectroscopy, while less sensitive than 1H or 13C NMR, provides direct information about the electronic environment of the nitrogen atom in the isoquinoline (B145761) ring. The chemical shift of the nitrogen atom is sensitive to hybridization, substitution, and protonation state. For this compound, the 15N chemical shift would be characteristic of a pyridine-like nitrogen in a partially saturated heterocyclic system. The expected chemical shift would be in the range of -100 to 100 ppm relative to nitromethane.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is ionized to produce protonated molecules [M+H]+. The resulting mass spectrum would show a characteristic isotopic pattern for bromine (approximately equal intensity peaks for 79Br and 81Br), which would be a clear indicator of the presence of a single bromine atom in the molecule. The mass-to-charge ratio (m/z) of the molecular ion peaks would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C9H10BrNO), the elemental composition can be confirmed with a high degree of confidence.

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Found (m/z) (Hypothetical) |

|---|---|---|

| [M+H]+ (for 79Br) | 228.0022 | 228.0025 |

X-ray Diffraction Studies for Solid-State Structure Determination and Stereochemical Assignment

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the unambiguous assignment of stereochemistry and provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

In a typical study, the analysis would reveal the conformation of the tetrahydroisoquinoline ring system, which usually adopts a half-chair conformation. The absolute configuration of the chiral center at C8, bearing the hydroxyl group, would be definitively established. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the isoquinoline core, would be identified, providing insights into the crystal packing and the supramolecular architecture of the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

For this compound and its derivatives, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl (-OH) group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The N-H stretching vibration, if the nitrogen is secondary, would appear in a similar region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tetrahydroisoquinoline ring would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic part of the isoquinoline ring would produce characteristic peaks in the 1500-1650 cm⁻¹ region. Finally, the C-Br stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=N / C=C | Stretching | 1500-1650 |

| C-O | Stretching | 1050-1250 |

A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would allow for the assignment of each observed band to a specific molecular motion. This comprehensive analysis is crucial for a complete structural characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5,6,7,8 Tetrahydroisoquinolin 8 Ol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Predictions and Binding Affinity Assessments

For a compound like 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL, molecular docking simulations would be used to predict its binding orientation and affinity within the active site of a selected protein target. This process involves creating a three-dimensional model of the compound and computationally placing it into the binding pocket of a protein. The simulation then calculates the most likely binding pose and estimates the binding energy, which is a measure of the strength of the interaction. While no specific docking studies for this compound have been reported, research on other tetrahydroisoquinoline derivatives has shown that this class of molecules can bind to a variety of targets. The specific interactions and binding affinities would be highly dependent on the chosen protein target.

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are predicted to be crucial for its interaction with a biological target. This model could then be used to virtually screen large databases of chemical compounds to identify other molecules that fit the model and may have similar biological activity. It also serves as a guide for designing new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Structural Features with Observed Biological Response

A QSAR study for a series of compounds including this compound would involve compiling a dataset of structurally similar molecules with their corresponding measured biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity. Such a model could reveal which structural features, such as the presence and position of the bromine atom or the hydroxyl group, are most important for the observed biological response.

Prediction of Selectivity Profiles for Analogues

Once a reliable QSAR model is developed, it can be used to predict the biological activity and selectivity of new, unsynthesized analogues of this compound. By systematically modifying the structure of the parent compound in silico and using the QSAR model to predict the activity of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This approach can significantly streamline the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide valuable insights into its molecular properties. These calculations can determine the optimized three-dimensional geometry of the molecule, its electronic properties such as the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the electronic properties of organic molecules. For derivatives of the tetrahydroisoquinoline scaffold, DFT calculations at the B3LYP/6-31+G(d,p) or similar levels of theory are commonly used to determine key electronic parameters. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (EH-L) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive and less stable molecule. tandfonline.comnih.gov For various tetrahydroisoquinoline derivatives, HOMO-LUMO gaps have been reported in the range of 3.60 to 3.66 eV. tandfonline.comnih.gov The presence of a bromine atom and a hydroxyl group on the this compound structure is expected to influence these energy levels. The bromine atom, being electronegative, would likely lower the energy of both the HOMO and LUMO, while the hydroxyl group could have a more complex effect due to its dual role as a σ-withdrawing and π-donating group.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In tetrahydroisoquinoline derivatives, electron-rich regions, indicated by negative electrostatic potential, are typically located around the nitrogen atom of the heterocyclic ring. mdpi.com For this compound, the MEP surface would likely show a negative potential around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack. Conversely, regions with positive potential would be prone to nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates the ease of modification of the electron cloud.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the electronic chemical potential), it quantifies the electrophilic nature of a molecule.

Interactive Data Table: Calculated Electronic Properties of Tetrahydroisoquinoline Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Derivative A | -5.89 | -2.23 | 3.66 |

| Derivative B | -5.85 | -2.25 | 3.60 |

Note: The data in this table is based on published values for substituted tetrahydroisoquinoline derivatives and serves as a reference for the potential range of values for this compound. tandfonline.comnih.gov

Reaction Pathway and Transition State Calculations for Synthetic Optimization

Computational chemistry plays a vital role in understanding reaction mechanisms and optimizing synthetic routes. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine the activation energies, which are critical for predicting reaction rates and product distributions.

For the synthesis of this compound, a key step would likely involve the bromination of a tetrahydroisoquinolin-8-ol precursor. Theoretical calculations could be employed to investigate the mechanism of such a reaction. The reaction pathway would be mapped by identifying the structures of the reactants, intermediates, transition states, and products.

Transition State Theory: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure is a key objective of reaction pathway calculations. Methods such as the synchronous transit-guided quasi-Newton (QST2) or the Berny optimization algorithm are commonly used to find transition state geometries. mdpi.com A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

While specific transition state calculations for the synthesis of this compound are not documented, studies on similar reactions, such as the halogenation of heterocyclic compounds, provide a framework for what such calculations would entail. nih.gov The calculations would likely involve modeling the approach of the brominating agent (e.g., N-bromosuccinimide or bromine) to the tetrahydroisoquinoline ring and calculating the energy changes as the C-Br bond is formed. The influence of solvents can also be incorporated using implicit or explicit solvent models to provide a more accurate picture of the reaction in solution.

By comparing the activation energies for bromination at different positions on the aromatic ring, computational studies could predict the regioselectivity of the reaction, thus guiding the synthetic strategy to maximize the yield of the desired 4-bromo isomer.

Conformational Analysis and Stereochemical Considerations using Computational Methods

The three-dimensional structure of a molecule, including its various conformations and stereoisomers, is crucial for its biological activity and physical properties. Computational methods are indispensable for exploring the conformational landscape of flexible molecules like this compound.

The tetrahydroisoquinoline ring system is not planar and can adopt several conformations. For the related 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org These conformations arise from the puckering of the saturated portion of the ring system. It is highly probable that this compound also exhibits similar conformational isomerism.

The presence of a hydroxyl group at the C8 position introduces a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL. Furthermore, the orientation of the hydroxyl group can be either axial or equatorial relative to the tetrahydropyridine (B1245486) ring.

Computational methods, such as molecular mechanics and ab initio calculations, can be used to determine the relative energies of these different conformers and stereoisomers. numberanalytics.comnih.gov A conformational search would typically be performed to identify all low-energy structures. For each of these structures, the geometry would be optimized, and the energy calculated. A study on 8-hydroxyquinoline (B1678124) revealed that different conformations can have small energy differences, on the order of 1.0 kcal/mol. rsc.org

The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution. These computational insights into the preferred conformations and the energy barriers between them are critical for understanding the molecule's dynamic behavior and its interactions with biological targets.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformer | C8-OH Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Axial | 0.5 |

| Chair 1 | Equatorial | 0.0 |

| Chair 2 | Axial | 1.2 |

| Chair 2 | Equatorial | 0.8 |

Note: This table presents a hypothetical energy landscape for the conformers of this compound, based on general principles of conformational analysis of similar cyclic systems. The equatorial orientation of the hydroxyl group is generally favored.

While research exists for the broader class of tetrahydroisoquinolines, the strict requirement to focus solely on "this compound" and its derivatives prevents the inclusion of this more general information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for the named compound.

Preclinical Evaluation of Biological Activities and Mechanistic Studies of 4 Bromo 5,6,7,8 Tetrahydroisoquinolin 8 Ol Derivatives

Modulation of Multidrug Resistance (MDR) Phenotypes

Increased Cytotoxicity in Multidrug-Resistant Cancer Cell Models

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. semanticscholar.org Research has focused on developing compounds that can circumvent or inhibit these resistance mechanisms. Derivatives of tetrahydroquinolines, a structurally related class to tetrahydroisoquinolines, have shown promise in this area.

Studies on 5-oxo-hexahydroquinoline and tetrahydroquinoline derivatives have demonstrated their ability to act as MDR reversal agents. semanticscholar.org Specifically, compounds bearing a 4-bromophenyl moiety were found to significantly block P-gp efflux, leading to increased apoptosis and higher cytotoxicity against P-gp overexpressing human uterine sarcoma cells (MES-SA-DX5). semanticscholar.org These findings suggest that the incorporation of a bromo-substituent on the aromatic ring, a key feature of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL, could be a crucial element for enhancing cytotoxic activity in resistant cancer cell lines. semanticscholar.org

Further research into other tetrahydroquinoline derivatives has identified compounds with potent cytotoxic effects against various cancer cell lines, including colon (HTC-116) and lung (A549) cancer cells. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest and promoting apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HTC-116 (Colon) | Potent Cytotoxicity | nih.gov |

| 5-oxo-hexahydroquinoline derivative (A2) with 4-bromophenyl moiety | MES-SA-DX5 (Uterine Sarcoma, MDR) | High Cytotoxicity, P-gp efflux blockage | semanticscholar.org |

| Tetrahydroquinoline counterpart (B2) with 4-bromophenyl moiety | MES-SA-DX5 (Uterine Sarcoma, MDR) | High Cytotoxicity, P-gp efflux blockage | semanticscholar.org |

Receptor Antagonism Studies (e.g., ORL1-receptor)

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a member of the opioid receptor family and a target for the development of novel analgesics and other therapeutics for neurological conditions. nih.gov The discovery of non-peptide ligands that can act as antagonists at the ORL1 receptor has been an area of intense research. nih.gov

While direct studies on this compound as an ORL1 antagonist are not extensively documented in the reviewed literature, the exploration of various heterocyclic scaffolds has been central to identifying potent ligands. The development of small-molecule antagonists, such as the benzimidazolinone J-113397 and 4-aminoquinoline (B48711) derivatives, highlights the diversity of structures that can interact with the ORL1 receptor. nih.govnih.gov These compounds have been instrumental in elucidating the pharmacological role of the ORL1 system. nih.gov The tetrahydroisoquinoline framework represents a versatile scaffold that could potentially be adapted to target the ORL1 receptor, though specific structure-activity relationship studies for this class of compounds as ORL1 antagonists are needed.

Exploration of Other In Vitro Biological Targets (e.g., CXCR4 antagonism for HIV-1 infection)

The C-X-C chemokine receptor type 4 (CXCR4) is a critical co-receptor for T-cell tropic (X4) strains of HIV-1 to enter host cells. nih.gov Therefore, CXCR4 antagonists represent a viable therapeutic strategy for inhibiting HIV-1 infection. A de novo drug design effort led to the discovery of a novel series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues as potent CXCR4 antagonists. nih.gov

These compounds have demonstrated significant potency in assays measuring CXCR4 function, including the inhibition of X4 HIV-1IIIB virus attachment in MAGI-CCR5/CXCR4 cells and the blockade of CXCL12-induced calcium flux in Chem-1 cells. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the substitution pattern on the isoquinoline (B145761) moiety for enhanced CXCR4 antagonism. nih.gov The introduction of various small substituents has been explored to probe the optimal molecular configuration for binding and antagonism. nih.gov The consistent low nanomolar activity of some of these isoquinoline-based compounds in various assays underscores their promise as anti-HIV agents. nih.govresearchgate.net

| Compound Series | Assay | Potency Range | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) Analogues | Inhibition of X4 HIV-1IIIB attachment | 3–650 nM | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) Analogues | Inhibition of CXCL12-induced calcium release | 3–650 nM | nih.gov |

| Isoquinoline-based CXCR4 antagonists | Competition binding assays | Low nanomolar activity | nih.gov |

| Isoquinoline-based CXCR4 antagonists | Calcium mobilization assays | Low nanomolar activity | nih.gov |

In Vivo Mechanistic Studies in Relevant Animal Models (e.g., Rodents, Cynomolgus Monkeys) to Understand Biological Efficacy

The translation of in vitro activity to in vivo efficacy is a pivotal step in preclinical drug development, often requiring studies in relevant animal models. walshmedicalmedia.com Derivatives of the 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold have been evaluated in vivo in both rodent and non-human primate models to assess their therapeutic potential and mechanism of action. nih.gov

For instance, a novel tetrahydroisoquinoline derivative, (+)-(R)-6, was investigated as a potent and selective aldosterone (B195564) synthase (CYP11B2) inhibitor. nih.gov In vivo studies in db/db mice and cynomolgus monkeys demonstrated that this compound selectively reduced aldosterone plasma levels in a dose-dependent manner. nih.gov The selectivity against the related enzyme CYP11B1, predicted from in vitro cellular data, translated well to Synacthen-challenged cynomolgus monkeys, validating the compound's potential for mechanistic studies in relevant disease models. nih.gov

Similarly, in vivo evaluations of a potent and selective tetrahydroisoquinoline-based CXCR4 antagonist were conducted in rats and mice. nih.gov These studies showed that the compound possessed oral bioavailability (F = 63% in rats) and led to a dose-dependent mobilization of white blood cells (WBCs), a known pharmacodynamic effect of CXCR4 antagonism. nih.gov Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of these derivatives and for predicting their potential therapeutic effects in humans. walshmedicalmedia.com

Insufficient Publicly Available Data for "this compound"

Following a comprehensive search of scientific databases, patent libraries, and chemical supplier information, it has been determined that there is insufficient publicly available research data to generate a detailed article on the chemical compound "this compound" that adheres to the specific outline provided.

The user's request demanded a thorough and scientifically accurate article structured around highly specific topics, including the rational design of derivatives, its utility as a synthetic intermediate for natural products and screening libraries, and its role in agrochemistry.

Significant findings from the search include a study on 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists, highlighting the potential importance of the 8-hydroxy group for biological activity. However, this study did not involve the specific 4-bromo substituted compound requested. Information regarding its direct application in scaffold hopping, as a precursor in complex synthesis, or in the development of agrochemicals could not be located.

Without specific data, generating content for the requested sections and subsections would require speculation and generalization from related compounds, which would violate the explicit instructions to focus solely on "this compound" and maintain strict scientific accuracy. Therefore, it is not possible to fulfill the request as outlined.

Design and Research Applications in Medicinal Chemistry and Agrochemistry

Investigative Role in Agrochemistry Research

Exploration as Intermediates in Pesticide Synthesis

No specific studies or patents were identified that describe the use of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL as a direct precursor or intermediate in the synthesis of commercial or developmental pesticides. The available literature on tetrahydroisoquinoline derivatives in agriculture focuses on other substitution patterns and related heterocyclic systems.

Development of Agrochemical Leads with Novel Mechanisms of Action

Similarly, there is no available research data on the development of agrochemical leads with novel mechanisms of action derived specifically from this compound. While the tetrahydroisoquinoline scaffold is recognized for its potential to interact with various biological targets, the specific contribution of the 4-bromo and 8-hydroxy substituents in an agrochemical context has not been reported.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL

Direct research on this compound is sparse in currently available scientific literature. Its primary contribution to the field is as a potential building block in synthetic and medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in drug discovery, known for its presence in a multitude of biologically active natural products and synthetic compounds. rsc.orgacs.org The introduction of a bromine atom at the 4-position and a hydroxyl group at the 8-position offers unique opportunities for further chemical modifications and targeted biological interactions. The bromine atom, for instance, can serve as a handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Identification of Unexplored Research Frontiers and Opportunities for Derivatization

The structure of this compound presents several unexplored frontiers for derivatization, offering the potential to generate a library of novel compounds with diverse biological activities.

Key Derivatization Opportunities:

| Position of Derivatization | Potential Reactions | Potential Functional Groups to Introduce |

| 4-Position (Bromine) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions | Aryl, heteroaryl, alkyl, alkynyl, amino groups |

| 8-Position (Hydroxyl) | Etherification, esterification, oxidation | Alkoxy, aryloxy, acyloxy, carbonyl groups |

| Nitrogen Atom | N-alkylation, N-acylation, N-arylation | Various alkyl, acyl, and aryl substituents |

The derivatization at the 4-position is particularly promising. The introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions could lead to compounds with potential applications in oncology and neurodegenerative diseases, areas where the THIQ scaffold has shown promise. nih.goveurekaselect.com Furthermore, modifications of the hydroxyl group at the 8-position could influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Prospective Methodological Advancements in Synthesis and Analysis for this Compound Class

Advancements in synthetic organic chemistry can significantly impact the future availability and study of this compound and its derivatives.

Potential Synthetic and Analytical Advancements:

| Area of Advancement | Specific Methodologies | Potential Impact |

| Asymmetric Synthesis | Chiral catalysts, enzymatic resolutions | Production of enantiomerically pure compounds, allowing for stereospecific biological evaluation. |

| Flow Chemistry | Continuous flow reactors | Safer, more efficient, and scalable synthesis. |

| High-Throughput Screening | Parallel synthesis and automated biological assays | Rapid identification of derivatives with desired biological activities. |

| Advanced Analytical Techniques | 2D NMR, X-ray crystallography, mass spectrometry | Unambiguous structure elucidation and detailed characterization of new derivatives. |

Established methods for the synthesis of the tetrahydroisoquinoline core, such as the Pictet-Spengler rsc.org and Bischler-Napieralski reactions rsc.orgnih.gov, could be adapted and optimized for the specific synthesis of this brominated and hydroxylated analog. The development of stereoselective methods would be particularly crucial, as the biological activity of chiral THIQs is often dependent on their stereochemistry.

Potential for Novel Therapeutic and Agrochemical Discoveries Stemming from Further Research on this Scaffold

The unique structural features of this compound suggest a broad potential for the discovery of novel therapeutic and agrochemical agents.

Potential Therapeutic and Agrochemical Applications:

| Field | Potential Application | Rationale based on THIQ Scaffold |

| Therapeutics | Anticancer, neuroprotective, antimicrobial, antiviral agents | The THIQ scaffold is present in numerous compounds with these activities. acs.orgnih.gov Bromination can sometimes enhance biological activity. nih.gov |

| Agrochemicals | Herbicides, insecticides, fungicides | Isoquinoline (B145761) alkaloids have been investigated for their agrochemical potential. rsc.org |

The diverse biological activities of the broader tetrahydroisoquinoline family provide a strong rationale for investigating the potential of this specific scaffold. For instance, various THIQ derivatives have demonstrated potent anticancer and neuroprotective effects. nih.goveurekaselect.com The presence of the bromine atom could enhance these activities or introduce novel ones. In the agrochemical sector, the search for new modes of action is constant, and novel scaffolds like this could lead to the development of effective and environmentally safer products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized from brominated tetrahydroisoquinoline precursors. For example, derivatives like N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide are synthesized via nucleophilic acyl substitution using propionyl chloride under alkaline conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry. Catalytic systems (e.g., transition metal catalysts) and inert atmospheres may improve yields, as seen in analogous syntheses of related brominated isoquinolines .

- Characterization : Monitor reaction progress via TLC and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of H/C NMR to confirm the bromine substitution pattern and hydroxyl group presence. Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., observed m/z 228.07 for CHBrNO) . Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodology : Enantioselective synthesis requires chiral catalysts or resolving agents. For example, (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide was synthesized using asymmetric hydrogenation or enzymatic resolution, achieving >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak® columns) confirms stereochemistry .

- Challenge : Competing epimerization at the hydroxyl-bearing carbon may occur under acidic/basic conditions; stabilize intermediates via silylation (e.g., TBSCl) .

Q. How to resolve contradictions in reported reaction yields for brominated tetrahydroisoquinoline derivatives?

- Methodology : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd vs. Cu), or moisture sensitivity. For example, LiAlH-mediated reductions require anhydrous conditions to avoid side reactions . Reproduce protocols with strict control of reaction parameters and validate via kinetic studies.

Q. What strategies mitigate hazards when handling this compound in laboratory settings?

- Methodology : The compound is hygroscopic and light-sensitive. Store in amber vials under argon at 2–8°C . Use PPE (nitrile gloves, fume hood) due to H315/H320 hazards (skin/eye irritation). Neutralize waste with 10% sodium bicarbonate before disposal .

Application-Oriented Questions

Q. How does the bromine substituent influence the biological activity of this compound in neurological target studies?

- Methodology : The bromine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes (e.g., kinases or neurotransmitter receptors). Test inhibitory activity via fluorescence-based assays (IC determination) and compare with non-brominated analogs .

- Contradiction Analysis : Conflicting IC values may arise from assay conditions (e.g., ATP concentration in kinase assays); standardize protocols across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.